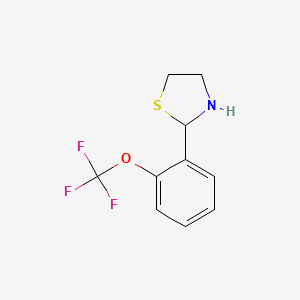

2-(2-(Trifluoromethoxy)phenyl)thiazolidine

Description

2-(2-(Trifluoromethoxy)phenyl)thiazolidine is a thiazolidine derivative featuring a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the ortho position. Thiazolidine, a five-membered heterocyclic ring containing one sulfur and one nitrogen atom, serves as the core scaffold. The trifluoromethoxy substituent introduces significant electronic and steric effects due to its strong electron-withdrawing nature and fluorine-driven lipophilicity.

The trifluoromethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated substituents, making it a valuable moiety in drug design. Synthesis routes for analogous compounds often involve cyclocondensation reactions or nucleophilic substitutions, as seen in related thiazolidinones and phenylpyridine derivatives .

Properties

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS/c11-10(12,13)15-8-4-2-1-3-7(8)9-14-5-6-16-9/h1-4,9,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLATYLCUHFHFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC=C2OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazolidine derivatives, to which this compound belongs, have been found to interact with a variety of biological targets. These targets often include enzymes, receptors, and other proteins involved in critical cellular processes.

Mode of Action

Thiazolidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions. The specific interactions depend on the structure of the thiazolidine derivative and the nature of its target.

Biochemical Pathways

Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that thiazolidine derivatives may affect multiple biochemical pathways.

Pharmacokinetics

Thiazolidine derivatives, in general, are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure and the specific biological systems in which they are active.

Result of Action

Thiazolidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels.

Action Environment

The action of 2-(2-(Trifluoromethoxy)phenyl)thiazolidine, like that of other thiazolidine derivatives, is likely to be influenced by various environmental factors. These may include the pH and temperature of the biological system, the presence of other molecules, and the specific characteristics of the target cells or tissues. .

Biochemical Analysis

Biochemical Properties

2-(2-(Trifluoromethoxy)phenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives, including this compound, have been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been reported to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific target and context. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the synthesis of specific proteins and enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, it may influence pathways related to energy production, lipid metabolism, and detoxification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can influence its overall bioavailability and effectiveness in exerting its biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can impact its interactions with biomolecules and its ability to modulate cellular processes effectively.

Biological Activity

The compound 2-(2-(Trifluoromethoxy)phenyl)thiazolidine is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various applications in drug development.

Chemical Structure and Synthesis

The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, along with a trifluoromethoxy group attached to a phenyl ring. The synthesis typically involves multi-step organic reactions, where the trifluoromethoxy group is introduced to enhance biological activity.

Synthesis Overview

Common methods for synthesizing this compound include:

- Nucleophilic substitution reactions to introduce the trifluoromethoxy group.

- Cyclization reactions to form the thiazolidine ring.

- Purification methods such as recrystallization or chromatography to achieve high purity.

Biological Activities

Research indicates that thiazolidine derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activity of This compound has been investigated through various assays.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazolidine derivatives:

- In vitro studies on glioblastoma cell lines (LN229) showed significant cytotoxic effects using MTT and colony formation assays .

- Compounds with similar structures have exhibited selective cytotoxicity against multiple cancer cell lines, including HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 25.6 µM .

| Compound Name | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 5b | HeLa | 8.9 | High |

| Compound 5c | K562 | 14.9 | Moderate |

| Cisplatin | MDA-MB-361 | 21.5 | Control |

Antimicrobial Activity

Thiazolidine derivatives have also shown promising antimicrobial properties:

- The presence of the trifluoromethoxy group enhances the antibacterial potency against Gram-positive bacteria .

- Compounds have been tested against various bacterial strains, proving more effective than standard antibiotics like ampicillin and streptomycin.

The mechanisms through which This compound exerts its biological effects include:

- Induction of apoptosis in cancer cells via intrinsic and extrinsic pathways .

- Inhibition of cell proliferation through disruption of cell cycle progression.

- Interaction with specific biological targets , potentially modulating signaling pathways related to cancer progression.

Case Studies

- Study on Glioblastoma Cells : A study utilized LN229 glioblastoma cells to evaluate the efficacy of synthesized thiazolidinones. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells .

- Antimicrobial Testing : In vitro tests demonstrated that some thiazolidine derivatives inhibited bacterial growth effectively, showing promise as potential new antibiotics .

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including 2-(2-(trifluoromethoxy)phenyl)thiazolidine, have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

- Mechanisms of Action : The anticancer mechanisms involve the regulation of the cell cycle and apoptosis pathways. Notably, thiazolidine derivatives can lead to cell cycle arrest and differentiation of cancer cells, making them promising candidates for cancer therapy .

-

Case Studies :

- A study highlighted that thiazolidine-2,4-diones exhibited significant antiproliferative activity against breast cancer cell lines (e.g., MCF-7). The most effective compounds showed IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

- Another investigation reported that specific thiazolidine derivatives displayed varying degrees of activity against multiple tumor types, including leukemia and prostate cancer .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of thiazolidine compounds have also been documented extensively.

- Antibacterial Activity : Thiazolidine derivatives have shown effectiveness against a range of bacterial strains. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

-

Case Studies :

- In vitro studies indicated that certain thiazolidine derivatives possess broad-spectrum antibacterial properties, making them suitable candidates for developing new antibiotics .

- Compounds modified at specific positions on the thiazolidine ring demonstrated enhanced antimicrobial activity compared to their unmodified counterparts .

Anti-diabetic Applications

Thiazolidines are known for their role in managing diabetes, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs).

- Mechanism : These compounds enhance insulin sensitivity and regulate glucose metabolism, making them valuable in treating type 2 diabetes .

- Case Studies :

Other Therapeutic Uses

Beyond oncology and infectious diseases, thiazolidine derivatives are being explored for various other therapeutic applications:

- Neuroprotective Effects : Some studies suggest that these compounds may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Thiazolidines have shown promise in reducing inflammation, which could be advantageous in conditions like arthritis or other inflammatory disorders .

Summary Table of Applications

| Application Area | Mechanism/Activity | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | Significant activity against breast cancer cell lines |

| Antibacterial | Disrupts cell membranes; inhibits metabolism | Broad-spectrum efficacy noted in various bacterial strains |

| Anti-diabetic | Agonizes PPARs; enhances insulin sensitivity | Promising results in lowering blood sugar levels |

| Neuroprotective | Potential protection against neuronal damage | Under investigation for neurodegenerative diseases |

| Anti-inflammatory | Reduces inflammatory markers | Potential application in arthritis treatment |

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiazolidine Derivatives

Key Observations :

Table 2: Antimicrobial Activity of Selected Thiazolidinones

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against C. albicans |

|---|---|---|

| 2-(4-Methoxyphenyl)thiazolidin-4-one | 62.5 | 125 |

| 2-(4-Hydroxyphenyl)thiazolidin-4-one | 15.6 | 31.25 |

| Hypothetical this compound | Not reported | Not reported |

Structure-Activity Relationship (SAR) :

- Electron-Donating Groups : Methoxy and hydroxy substituents in analogs correlate with improved antimicrobial activity, likely due to enhanced hydrogen bonding or resonance stabilization .

- Electron-Withdrawing Groups : The -OCF₃ group in the target compound may reduce antimicrobial efficacy compared to -OCH₃ or -OH, as electron-withdrawing groups can destabilize interactions with microbial targets. However, increased lipophilicity might improve bioavailability in other contexts.

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability : The trifluoromethoxy group resists oxidative metabolism better than methoxy or thioether groups, as seen in pyridine derivatives .

- Toxicity : While highlights incomplete toxicological data for thiophene fentanyl analogs, the trifluoromethoxy group’s inertness suggests lower acute toxicity compared to reactive substituents like -SCF₃ .

Preparation Methods

Condensation of 2-(Trifluoromethoxy)benzaldehyde with Thioglycolic Acid

- Reactants : 2-(Trifluoromethoxy)benzaldehyde and thioglycolic acid.

- Catalyst : Acidic catalysts such as β-cyclodextrin-SO3H enhance the electrophilicity of the aldehyde.

- Mechanism : The aldehyde forms an imine intermediate with an amine or directly reacts with thioglycolic acid. The thiol attacks the imine carbon, followed by ring closure to form the thiazolidine ring.

- Conditions : Mild heating (room temperature to 90°C), solvent such as methanol or ethanol.

- Outcome : Formation of this compound with high yield and purity.

Lewis Acid-Catalyzed Ring-Opening and Cyclization

- Reactants : Activated aziridines and substituted isothiocyanates.

- Catalyst : Lewis acids like BF3·OEt2 or scandium(III) triflate.

- Mechanism : The aziridine undergoes nucleophilic ring-opening by the isothiocyanate, followed by 5-exo-dig cyclization to form 2-iminothiazolidine derivatives.

- Relevance : This method can be adapted for 2-(2-(Trifluoromethoxy)phenyl) substituents by using appropriately substituted aziridines and isothiocyanates.

- Advantages : High regio- and stereoselectivity, excellent yields up to 99%, and enantioselectivity.

Multicomponent Reactions (MCRs)

- Reactants : Aldehyde, thiol, and amine components combined in one pot.

- Conditions : Various catalysts and solvents; reaction times vary from 1 to 20 hours.

- Advantages : One-step synthesis, high atom economy, environmentally friendly.

- Application : Suitable for synthesizing diverse thiazolidine derivatives including trifluoromethoxy-substituted phenyl analogs.

Industrial Process Insights and Improvements

A patent (WO2008075380A2) describes an industrially advantageous process for preparing thiazolidine derivatives, focusing on pioglitazone analogs but applicable to similar structures:

- Key Step : Reaction of substituted benzaldehydes with thiazolone compounds under mild conditions.

- Solvents : Alcohols such as methanol, ethanol, isopropanol; hydrocarbons.

- Temperature : 20°C to 120°C, preferably 20°C to 90°C.

- Reaction Time : 1 to 20 hours, preferably 3 to 10 hours.

- Monitoring : Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC).

- Workup : Cooling, filtration, optional neutralization with hydrochloric acid to isolate benzylidene intermediates.

- Advantages : Improved yield, purity, cost-effectiveness, scalability, and safer reaction conditions compared to older methods involving toxic reagents or harsh conditions.

Data Table Summarizing Preparation Methods

Research Findings and Optimization Notes

- Activation of the aldehyde by acidic catalysts significantly improves reaction rates and yields.

- Lewis acid catalysis enables stereoselective synthesis, crucial for pharmacological activity.

- Multicomponent reactions reduce steps and waste, aligning with green chemistry principles.

- Industrial processes emphasize mild conditions and scalability, reducing hazardous byproducts and improving safety.

- The trifluoromethoxy substituent, being electron-withdrawing and sterically demanding, may require optimization of catalyst loading and temperature to maximize yield.

Q & A

Q. What are the established synthetic methodologies for preparing 2-(2-(trifluoromethoxy)phenyl)thiazolidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves reduction of thiazole precursors or condensation of trifluoromethoxy-substituted aromatic amines with thiol-containing intermediates. For example, thiazolidines can be formed via reduction of thiazoles using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions . Optimization strategies include:

- Solvent selection : Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates and enhance reaction homogeneity .

- Monitoring : Thin-layer chromatography (TLC) at 12–24-hour intervals ensures reaction progression and minimizes side products .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively isolates the target compound .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethoxy group (δ ~75–80 ppm for ¹⁹F NMR) and thiazolidine ring protons (δ 3.5–5.0 ppm for methylene and methine groups) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, critical for verifying the spatial arrangement of the trifluoromethoxy moiety and thiazolidine ring .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the reactivity and stability of this compound in nucleophilic substitution reactions?

The trifluoromethoxy group (-OCF₃) exerts strong electron-withdrawing effects via inductive withdrawal, which:

- Enhances electrophilicity : Activates the aromatic ring for nucleophilic attacks at meta/para positions .

- Stabilizes intermediates : Reduces charge density in transition states during substitution reactions (e.g., with amines or thiols under basic conditions) .

- Methodological validation : Kinetic studies (e.g., Hammett plots) and DFT calculations quantify substituent effects on reaction rates .

Q. What strategies are recommended for resolving contradictions in reported biological activities of thiazolidine derivatives, particularly regarding enzyme inhibition efficacy?

- Structure-Activity Relationship (SAR) studies : Systematic modification of the phenyl or thiazolidine moieties identifies critical functional groups. For example, replacing the trifluoromethoxy group with methoxy or nitro groups alters tyrosinase inhibition potency .

- In vitro assays : Standardized enzymatic assays (e.g., mushroom tyrosinase inhibition at pH 6.8) control variables like pH and substrate concentration .

- Cross-validation : Compare results across multiple cell lines or organisms to distinguish compound-specific effects from experimental artifacts .

Q. What computational approaches are validated for predicting the binding affinity of this compound derivatives with target enzymes like tyrosinase?

- Docking simulations : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions, focusing on hydrogen bonding with active-site histidine residues .

- MD simulations : GROMACS or AMBER assesses stability of ligand-enzyme complexes over 100-ns trajectories, evaluating RMSD and binding free energies (MM-PBSA) .

- Pharmacophore modeling : Identifies essential features (e.g., thiazolidine ring planarity, -OCF₃ orientation) for inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.